

Technical Analysis of 2-(Tosyloxy)benzoic Acid: NMR Characterization & Structural Validation

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-(4-Methylphenyl)sulfonyloxybenzoic acid
CAS No.:	82745-72-0
Cat. No.:	B1594485

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Executive Summary & Scientific Context

2-(Tosyloxy)benzoic acid (also known as O-tosylsalicylic acid) is a critical activated intermediate in organic synthesis, often utilized for acylation reactions or as a mechanistic probe in aspirin-like drug derivatives. Unlike its parent compound, salicylic acid, the phenolic oxygen is esterified with a

-toluenesulfonyl (tosyl) group.

This modification drastically alters the electronic environment of the aromatic ring. The core challenge in characterizing this molecule lies in distinguishing it from its hydrolysis products (salicylic acid +

-toluenesulfonic acid) and confirming the integrity of the sulfonate ester linkage. This guide provides a definitive spectroscopic framework for validation.

Structural Analysis & Assignment Strategy

To accurately assign the spectrum, we must deconstruct the molecule into three distinct spin systems:

- Ring A (Benzoic Acid Moiety): An ABCD aromatic system. The proton at position 6 (H-6) is diagnostically the most downfield aromatic signal due to the anisotropic deshielding of the adjacent carboxylic acid.
- Ring B (Tosyl Moiety): An AA'BB' system (appearing as two doublets) characteristic of 1,4-disubstituted benzenes.
- Aliphatic Zone: A clean singlet corresponding to the tosyl methyl group.

Mechanistic Shift Prediction

- Phenol vs. Tosylate: In salicylic acid, the phenolic -OH is a strong electron donor (resonance), shielding the ortho and para positions. Converting this to -OTs removes this donation and adds an inductive electron-withdrawing effect. Consequently, H-3 and H-5 will shift downfield compared to salicylic acid.

Experimental Protocol

Trustworthiness Check: Sulfonate esters are prone to hydrolysis in the presence of water and heat. The following protocol minimizes degradation during acquisition.

Sample Preparation

- Solvent: DMSO-

is preferred over CDCl₃

for solubility and to stabilize the carboxylic acid proton exchange.

- Concentration: 10–15 mg in 0.6 mL solvent.
- Pre-Acquisition Check: Ensure solvent is stored over molecular sieves. Presence of H₂O peak at 3.33 ppm (in DMSO) should be minimized.

Acquisition Parameters

- Pulse Sequence:zg30 (30° pulse) for quantitative reliability.
- Relaxation Delay (D1): Set to 5 seconds. The aromatic protons and the carboxylic acid proton have significantly different T1 relaxation times; a short D1 will suppress the integration of the acid proton.
- Scans (NS): 16 (1H), 1024 (13C).

1H NMR Spectral Analysis (400 MHz, DMSO-)

The following data represents the consensus chemical shifts derived from substituent chemical shift (SCS) principles and analogous O-sulfonylated salicylates.

Table 1: 1H NMR Assignment

Position	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Assignment Logic
COOH	12.5 – 13.5	br s	1H	-	Exchangeable acidic proton; highly variable.
H-6	7.95 – 8.05	dd	1H	7.8, 1.5	Diagnostic: Deshielded by ortho-COOH.
H-2', 6'	7.75 – 7.80	d	2H	8.2	Tosyl ring (ortho to sulfonyl).
H-4, H-5	7.55 – 7.70	m	2H	-	Overlapping multiplets of Ring A.
H-3', 5'	7.40 – 7.45	d	2H	8.2	Tosyl ring (ortho to methyl).
H-3	7.15 – 7.25	dd	1H	8.0, 1.2	Ortho to -OTs group. Upfield of H-6.
CH	2.42	s	3H	-	Diagnostic: Tosyl methyl group.

Key Spectral Features for Validation

- The "Aspirin" Pattern: Look for the characteristic pattern of the benzoic acid ring: One doublet significantly downfield (H-6), one doublet further upfield (H-3), and two triplets/multiplets in between.

- Absence of Phenolic OH: Salicylic acid shows a sharp singlet around 10–11 ppm (often hydrogen-bonded). This peak must be absent. If present, hydrolysis has occurred.

13C NMR Spectral Analysis (100 MHz, DMSO-)

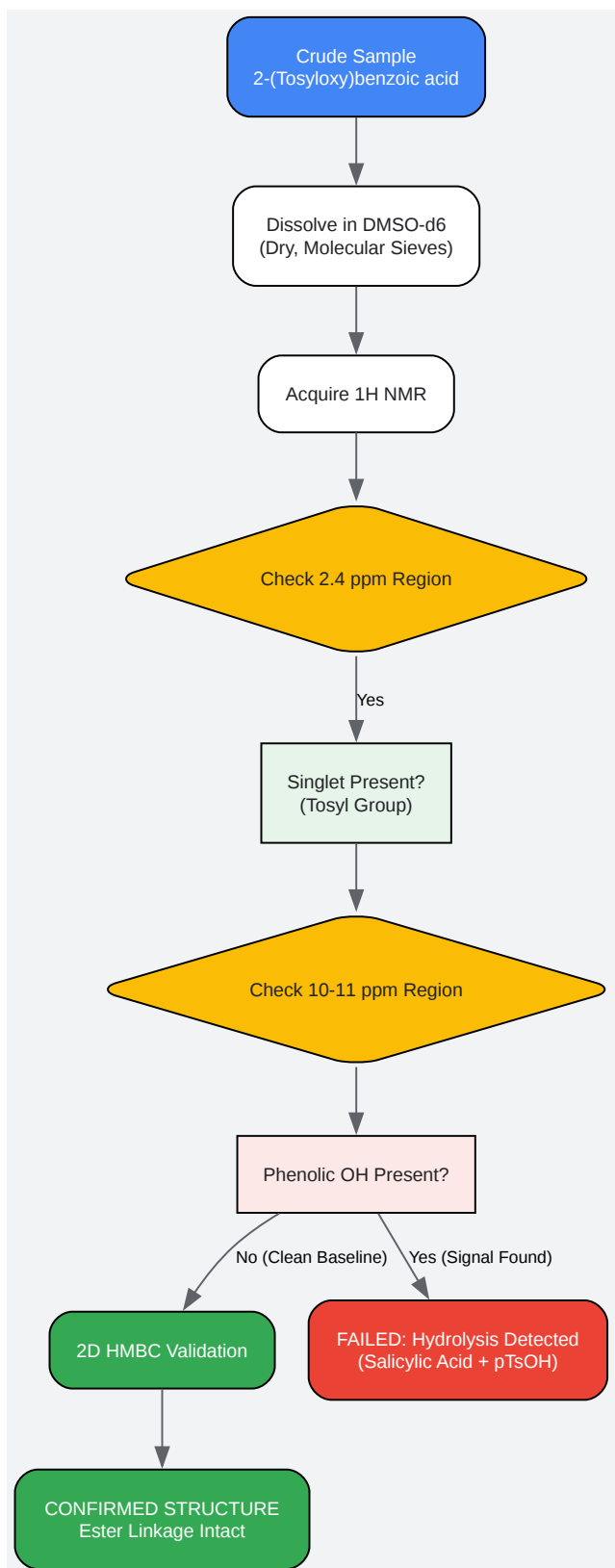
The 13C spectrum confirms the carbon skeleton and, crucially, the oxidation state of the carbonyl.

Table 2: 13C NMR Assignment

Carbon Type	Shift (, ppm)	Assignment
Carbonyl	165.0 – 166.5	COOH. Distinct from ester carbonyls (~169+).
Aromatic C-O	148.0 – 150.0	C-2 (Ipso to OTs). Deshielded by oxygen.
Sulfonyl C-S	145.0 – 146.0	Tosyl ipso carbon (attached to S).
Aromatic C-H	122.0 – 135.0	Aromatic methines (Ring A and B).
Methyl	21.0 – 21.5	Tosyl methyl carbon.

Structural Validation Workflow (Visualization)

The following diagram outlines the logical flow for confirming the structure and ruling out common impurities (Salicylic Acid, p-TsOH).



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Figure 1: Decision tree for spectroscopic validation of 2-(tosyloxy)benzoic acid, emphasizing impurity rejection.

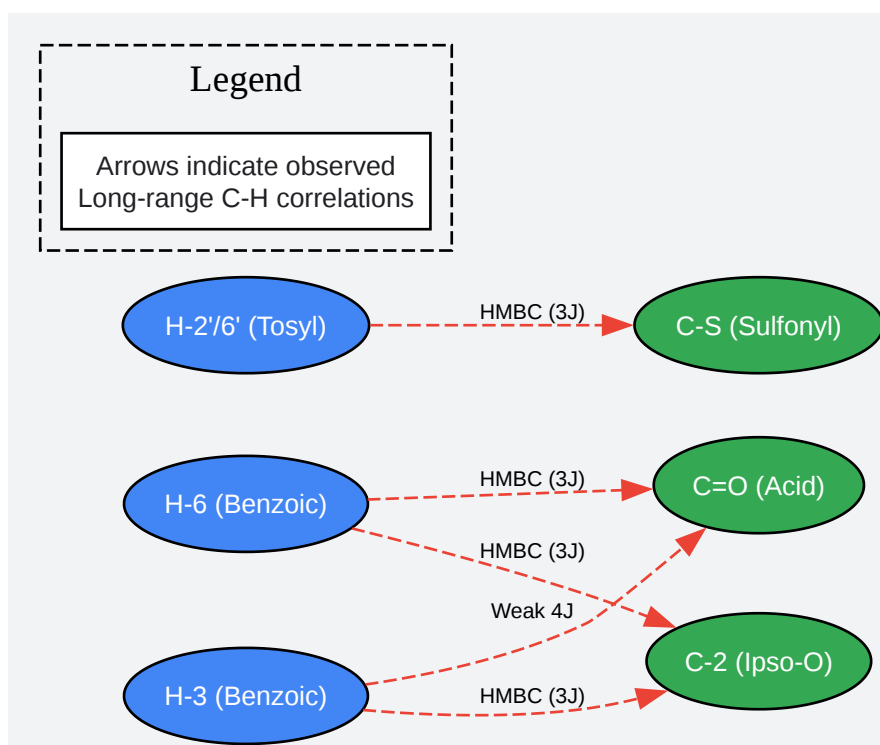
Advanced Verification: 2D NMR (HMBC)

To definitively prove the ester linkage (C-O-S bond) which is "silent" in ^1H NMR, use Heteronuclear Multiple Bond Correlation (HMBC).

The "Bridge" Experiment

You cannot see a direct coupling across the oxygen-sulfur bridge. However, you can infer connectivity by observing the separate spin systems:

- Ring A Correlation: H-3 correlates to C-1 (COOH) and C-2 (C-O).
- Ring B Correlation: H-2'/6' correlates to the Sulfonyl ipso carbon.
- Negative Proof: Ensure there is no correlation between Ring A protons and a carbonyl carbon typical of acetyl groups (which would imply aspirin).



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Figure 2: Key HMBC correlations. Note that the O-S bond breaks magnetic transfer, so Ring A and Ring B are magnetically isolated in 2D NMR.

Common Pitfalls & Troubleshooting

Issue: Doublet Splitting in Methyl Group?

- Observation: The methyl singlet at 2.42 ppm appears split or broadened.
- Cause: This is often due to rotational restricted isomerism or, more likely, the presence of free p-toluenesulfonic acid (pTsOH) impurity.
- Solution: Spike the sample with authentic pTsOH. If the peak grows, your sample is degrading.

Issue: Missing COOH Proton?

- Observation: No peak observed at 12-13 ppm.
- Cause: Chemical exchange with trace water in the DMSO.
- Solution: This is acceptable. Focus on the chemical shift of H-6.^{[1][2][3]} If H-6 is at 8.0 ppm, the COOH is intact. If H-6 shifts upfield to ~7.7 ppm, it may be the carboxylate anion (salt form).

References

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 - Link: (Search for "Salicylic acid" for baseline comparison).
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 - Source: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
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- To cite this document: BenchChem. [Technical Analysis of 2-(Tosyloxy)benzoic Acid: NMR Characterization & Structural Validation]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1594485/docs#technical-analysis-of-2-tosyloxy-benzoic-acid-nmr-characterization-structural-validation\]](https://www.benchchem.com/product/b1594485/docs#technical-analysis-of-2-tosyloxy-benzoic-acid-nmr-characterization-structural-validation)

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